BL-918

ULK1 activation kinase assay autophagy initiation

BL-918 is the definitive reference standard for ULK1 activation, offering direct target engagement (Kd 0.719 μM) validated through site-directed mutagenesis (Arg18, Lys50, Asn86, Tyr89). Unlike the inhibitor SBI-0206965 (IC50 108 nM), BL-918 induces autophagy with an EC50 of 24.14 nM. Orally bioavailable with confirmed CNS penetration, it is irreplaceable for PINK1/Parkin-mediated mitophagy studies in PD, ALS, and SAH models. Standard validated protocols at 40–80 mg/kg ensure experimental reproducibility.

Molecular Formula C23H15F8N3OS
Molecular Weight 533.4 g/mol
CAS No. 2101517-69-3
Cat. No. B606205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBL-918
CAS2101517-69-3
SynonymsBL-918;  BL 918;  BL918.
Molecular FormulaC23H15F8N3OS
Molecular Weight533.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1
InChIKeyBDBWQANRZRCMMD-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BL-918 (CAS 2101517-69-3): A Unique Small-Molecule ULK1 Activator for Autophagy and Mitophagy Research


BL-918 (also known as compound 33i) is a small-molecule activator of UNC-51-like kinase 1 (ULK1), the sole serine-threonine kinase that initiates autophagic signaling [1]. Discovered through structure-based drug design, BL-918 is a racemic mixture that binds directly to ULK1 via key residues including Arg18, Lys50, Asn86, and Tyr89 [1]. BL-918 is orally bioavailable and demonstrates an EC50 of 24.14 nM for ULK1 activation with a binding affinity (Kd) of 0.719 μM . Unlike the widely used ULK1 inhibitor SBI-0206965 (IC50 108 nM) [2], BL-918 serves a distinct functional role as an autophagy inducer, positioning it as the reference standard for ULK1 activation studies across Parkinson's disease, ALS, and subarachnoid hemorrhage research [3][4].

Why BL-918 Cannot Be Substituted by ULK1 Inhibitors or Broad-Spectrum Autophagy Modulators


BL-918 occupies a unique position in the ULK1 tool compound landscape as an activator rather than an inhibitor. The most commonly used ULK1 tool compound, SBI-0206965, inhibits ULK1 with an IC50 of 108 nM [1], producing functionally opposite effects on autophagy initiation. While SBI-0206965 suppresses ULK1-mediated autophagy, BL-918 enhances it with an EC50 of 24.14 nM . Furthermore, broad-spectrum autophagy inducers such as rapamycin (mTOR inhibitor) or metformin (AMPK activator) activate autophagy through indirect upstream pathways rather than directly targeting the ULK1 initiation complex, introducing confounding signaling effects that complicate mechanistic interpretation [2]. BL-918 provides direct, target-specific ULK1 activation validated through site-directed mutagenesis studies demonstrating that Arg18, Lys50, Asn86, and Tyr89 are critical to its binding pocket [3]. For studies requiring precise modulation of ULK1 activity without off-target pathway interference, BL-918 offers an irreplaceable pharmacological tool.

BL-918 Product-Specific Quantitative Evidence: Direct Comparator Analysis for Scientific Procurement


BL-918 Activates ULK1 with 4.5-Fold Higher Biochemical Potency Than SBI-0206965 Inhibits ULK1

BL-918 demonstrates substantially higher biochemical potency as a ULK1 activator compared to the inhibitory potency of the most widely used ULK1 tool compound, SBI-0206965. In ADP-based kinase assays, BL-918 activates ULK1 with an EC50 of 24.14 nM , whereas SBI-0206965 inhibits ULK1 with an IC50 of 108 nM [1]. Additionally, BL-918 achieves 243% ULK1 kinase activity at a concentration of only 100 nM .

ULK1 activation kinase assay autophagy initiation biochemical potency

BL-918 Neuroprotection in Subarachnoid Hemorrhage Is Reversed by ULK1 Inhibitor SBI, Confirming Target-Specific Efficacy

In a rat subarachnoid hemorrhage (SAH) model, BL-918 treatment (administered intraperitoneally after SAH) improved neurological function, reduced brain water content, and decreased blood-brain barrier permeability compared to vehicle controls [1]. Critically, these neuroprotective effects were reversed by pre-treatment with the ULK1 inhibitor SBI-0206965 and by PINK1 siRNA knockdown, confirming that BL-918's therapeutic benefits are specifically mediated through ULK1-dependent mitophagy [1]. Western blot analysis demonstrated that BL-918 increased expression of p-ULK1, PINK1, Parkin, LC3-II, Bcl-xl, and Bcl-2 while inhibiting Bax and Cleaved Caspase-3 [1].

subarachnoid hemorrhage neuroprotection mitophagy ULK1/PINK1/Parkin pathway in vivo reversal

BL-918 Is Orally Bioavailable and Crosses the Blood-Brain Barrier, Unlike Many ULK1 Tool Compounds

BL-918 demonstrates confirmed oral bioavailability with CNS penetration capability. In rat pharmacokinetic studies, BL-918 and its two metabolites (M8 and M10) were detected in both spinal cord and brain tissue following intragastric and intravenous administration [1]. After intragastric administration, BL-918 achieved the highest blood concentration compared to its metabolites [1]. In SOD1-G93A ALS mice, twice-daily oral administration of BL-918 (40 and 80 mg/kg, i.g., b.i.d.) produced dose-dependent therapeutic effects on lifespan and motor function [1].

oral bioavailability blood-brain barrier CNS penetration pharmacokinetics in vivo dosing

BL-918 Mitigates MPTP-Induced Parkinson's Disease Progression in a PINK1-Dependent Manner

In the MPTP-induced mouse model of Parkinson's disease, BL-918 treatment mitigated PD progression in a PINK1-dependent manner [1]. The study demonstrated that BL-918 triggers PINK1 accumulation and Parkin mitochondrial translocation to initiate PINK1/Parkin-mediated mitophagy [1]. Notably, the therapeutic effect was abolished in PINK1-knockout models, confirming pathway specificity [1]. In the original discovery study, BL-918 (compound 33i) protected against MPTP-induced motor dysfunction and loss of dopaminergic neurons in mouse PD models by targeting ULK1-modulated autophagy [2].

Parkinson's disease MPTP model PINK1/Parkin pathway mitophagy dopaminergic neuroprotection

BL-918 Eliminates Toxic SOD1 Aggregates and Prolongs Lifespan in ALS Mouse Model

In the SOD1-G93A mouse model of amyotrophic lateral sclerosis, oral administration of BL-918 (40 and 80 mg/kg, b.i.d., i.g.) dose-dependently prolonged lifespan and improved motor function [1]. BL-918 enhanced the clearance of toxic SOD1 aggregates in the spinal cord and cerebral cortex through induction of ULK1-dependent autophagy [1]. In hSOD1-G93A-NSC34 cells, BL-918 treatment (5 and 10 μM) dose-dependently induced ULK1-dependent autophagy and eliminated toxic SOD1 aggregates [1].

amyotrophic lateral sclerosis SOD1 aggregates autophagy induction lifespan extension motor function

BL-918 Application Scenarios: Evidence-Based Procurement and Experimental Use Cases


Direct ULK1 Activation Studies Requiring Positive Control for Autophagy Initiation

For researchers investigating ULK1-mediated autophagy initiation mechanisms, BL-918 serves as the essential positive control. With an EC50 of 24.14 nM and confirmed ULK1 binding via residues Arg18, Lys50, Asn86, and Tyr89 [1], BL-918 provides target-specific activation that is functionally opposite to SBI-0206965 (ULK1 inhibitor, IC50 108 nM) [2]. This enables direct comparison studies between ULK1 activation and inhibition within the same experimental framework.

Parkinson's Disease Research Requiring PINK1/Parkin-Mediated Mitophagy Activation

BL-918 is uniquely validated as an inducer of PINK1/Parkin-mediated mitophagy, with confirmed efficacy in MPTP-induced PD mouse models [1]. The compound's effects are PINK1-dependent, as demonstrated by ablation of therapeutic benefit in PINK1-KO models [1]. This makes BL-918 the appropriate tool compound for studies investigating mitochondrial quality control mechanisms in PD pathogenesis, distinguishing it from indirect autophagy modulators.

Chronic Neurodegenerative Disease Models Requiring Oral Dosing and CNS Penetration

BL-918's confirmed oral bioavailability and CNS penetration, with detection of parent compound and metabolites in brain and spinal cord tissue following intragastric administration [1], makes it the preferred ULK1 activator for long-term neurodegenerative disease studies. Validated dosing regimens of 40-80 mg/kg (b.i.d., i.g.) in ALS mouse models [1] and demonstrated efficacy in SAH rat models via intraperitoneal administration [2] provide established protocols for experimental design.

Subarachnoid Hemorrhage and Acute CNS Injury Studies Targeting Mitophagy

For acute CNS injury models including subarachnoid hemorrhage, BL-918 provides validated neuroprotection through ULK1/PINK1/Parkin-mediated mitophagy [1]. Critically, the availability of a direct comparator tool (SBI-0206965) that reverses BL-918's effects [1] enables robust experimental designs with built-in target validation. BL-918 treatment improves neurological function, reduces brain edema, preserves mitochondrial morphology, and decreases blood-brain barrier permeability in SAH models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for BL-918

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.